Product packaging for Phthalylsulfathiazole(Cat. No.:CAS No. 85-73-4)

Phthalylsulfathiazole

Cat. No.: B1677756
CAS No.: 85-73-4
M. Wt: 403.4 g/mol
InChI Key: PBMSWVPMRUJMPE-UHFFFAOYSA-N
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Description

Historical Context of Sulfonamide Antibiotics and Phthalylsulfathiazole's Emergence

The era of sulfonamide antibiotics began in 1935 with the discovery of Prontosil by Gerhard Domagk. nih.govijpediatrics.com This discovery, which earned Domagk a Nobel Prize in 1939, marked a turning point in the treatment of bacterial infections. nih.govijpediatrics.com Prontosil was found to be a prodrug, metabolizing in the body to its active form, sulfanilamide (B372717). ijpediatrics.compharmacyconcepts.in This breakthrough paved the way for the development of a wide range of sulfonamide derivatives, including this compound.

This compound, also known as sulfathalidine, emerged as a key intestinal antiseptic. wikipedia.orgevitachem.com It is synthesized through the reaction of phthalic anhydride (B1165640) with sulfathiazole (B1682510). evitachem.comumfcv.ro A key characteristic of this compound is that it is a prodrug. patsnap.com In the large intestine, it undergoes hydrolysis, releasing the active antimicrobial component, sulfathiazole. wikipedia.orgpatsnap.com This localized action made it particularly valuable for treating gastrointestinal infections like dysentery, colitis, and gastroenteritis, as well as for preoperative bowel preparation. wikipedia.orgevitachem.com

Evolution of this compound's Research Focus

Initial research on this compound centered on its antimicrobial properties and its effectiveness in treating various bacterial infections, including those caused by both gram-positive and gram-negative bacteria. ontosight.ai Studies from the mid-20th century explored its use in treating urinary tract infections caused by E. coli. auajournals.org Early research also investigated its effects on animal growth and reproduction when included in their diet. nih.gov

Over time, the research landscape for this compound has diversified. While its clinical use has declined with the advent of newer and more potent antibiotics, scientific interest has shifted to new areas. ontosight.aipatsnap.com One significant area of contemporary research involves the synthesis and characterization of metal complexes of this compound, such as with iron (II) and manganese (II), to explore their potential for enhanced antibacterial activity. evitachem.comijiset.com

Another avenue of research has been the investigation of its mechanochemical synthesis, studying the interaction between sulfathiazole and phthalic anhydride under mechanical activation. researchgate.net Furthermore, modern analytical techniques, such as ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry, are being used to detect this compound residues in food products like bovine muscle, reflecting its continued relevance in food safety monitoring. mdpi.com

Recent medicinal chemistry research has even utilized this compound as a scaffold for developing novel molecular entities. For instance, a derivative was created where the benzene (B151609) group was replaced with a bicyclo[2.1.1]hexane (BCH), a saturated hydrocarbon, showcasing its role in advancing drug discovery paradigms. acs.org

Table 1: Evolution of this compound Research

Time Period Primary Research Focus Key Research Findings
Mid-20th Century Antimicrobial efficacy and clinical applications Effective in treating gastrointestinal and urinary tract infections. auajournals.orgpatsnap.com
Late 20th Century Veterinary medicine applications Used for treating diarrhea and enteritis in various animals. ncats.io
Early 21st Century Mechanochemical synthesis and analytical detection Mechanochemical synthesis is possible, and advanced analytical methods can detect its residues. researchgate.netmdpi.com
Present Novel derivatives and combination therapies Development of new derivatives with altered structures and investigation of metal complexes for enhanced activity. evitachem.comijiset.comacs.org

Current Relevance of this compound in Scientific Inquiry

Despite a decrease in its primary clinical use, this compound remains relevant in several areas of scientific investigation. ontosight.ai Its use in veterinary medicine for treating intestinal infections in animals continues to be a subject of study. ncats.ionetascientific.comspringermedizin.de

The compound is also used as a reference standard in the development and validation of analytical methods for detecting sulfonamide residues. synzeal.comklivon.comnih.gov Furthermore, research into its potential antischistosomal activity, particularly of its phthalimido-thiazole derivatives, has shown promise against the parasite Schistosoma mansoni. ontosight.ai

The mechanism of action of this compound, which involves the inhibition of dihydropteroate (B1496061) synthase and subsequent disruption of folic acid synthesis in bacteria, is a foundational concept in antimicrobial research. umfcv.ropatsnap.commolnova.com This well-understood mechanism continues to make it a valuable tool for studying bacterial physiology and for exploring new therapeutic strategies, including combination therapies with other antimicrobials like metronidazole (B1676534) and neomycin. evitachem.comdrugbank.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H13N3O5S2 B1677756 Phthalylsulfathiazole CAS No. 85-73-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamoyl]benzoic acid
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InChI

InChI=1S/C17H13N3O5S2/c21-15(13-3-1-2-4-14(13)16(22)23)19-11-5-7-12(8-6-11)27(24,25)20-17-18-9-10-26-17/h1-10H,(H,18,20)(H,19,21)(H,22,23)
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

PBMSWVPMRUJMPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C17H13N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

63868-70-2 (mono-hydrochloride salt)
Record name Phthalylsulfathiazole [USP:INN:BAN]
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DSSTOX Substance ID

DTXSID8023470
Record name Phthalylsulfathiazole
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Molecular Weight

403.4 g/mol
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CAS No.

85-73-4
Record name Phthalylsulfathiazole
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Record name Benzoic acid, 2-[[[4-[(2-thiazolylamino)sulfonyl]phenyl]amino]carbonyl]-
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Chemical Synthesis and Derivatization Studies of Phthalylsulfathiazole

Traditional Synthetic Pathways of Phthalylsulfathiazole

The conventional synthesis of this compound primarily involves the condensation reaction between sulfathiazole (B1682510) and phthalic anhydride (B1165640). drugfuture.com This approach has been a cornerstone of its production, with variations in reaction media influencing the process.

Acylation of Sulfathiazole with Phthalic Anhydride

The core of the traditional synthesis is the acylation of the amino group of sulfathiazole with phthalic anhydride. umfcv.ro This reaction forms the characteristic phthalyl group attached to the sulfathiazole moiety. The process typically involves heating the two reactants together to drive the condensation reaction. umfcv.ro In a typical laboratory-scale synthesis, sulfathiazole is dissolved in a suitable solvent and heated, after which phthalic anhydride is added, and the mixture is refluxed for several hours. umfcv.ro

Role of Reaction Mediums (e.g., Alcohol, Glacial Acetic Acid) in Synthesis

The choice of reaction medium plays a significant role in the traditional synthesis of this compound. Both alcohol and glacial acetic acid have been utilized as solvents for this reaction. umfcv.ro When alcohol is used as the medium, the reactants are typically refluxed for an extended period. umfcv.ro Glacial acetic acid also serves as a viable medium for the condensation reaction. The selection of the solvent can influence reaction times, yields, and the purification process of the final product.

By-product Formation in Traditional Synthesis

A notable limitation of traditional synthetic methods is the potential for by-product formation. sibran.ru When the synthesis is carried out by fusing the reactants, by-products such as phthalazolimide or anil can be formed. sibran.ru If an alcohol-water mixture is employed as the reaction medium, diethyl phthalate (B1215562) can be an additional by-product. sibran.ru The presence of these impurities necessitates subsequent purification steps to obtain pure this compound. sibran.ru

Mechanochemical Synthesis Approaches for this compound

In recent years, mechanochemistry has emerged as a promising alternative for the synthesis of various chemical compounds, including this compound. sibran.ruscispace.com This solvent-free or low-solvent approach involves the use of mechanical energy, such as grinding or milling, to initiate and sustain chemical reactions. scispace.com

Advantages of Mechanochemical Synthesis (e.g., Higher Yields, Reduced Reaction Times)

Mechanochemical synthesis of this compound offers several advantages over traditional solution-based methods. Research has demonstrated that this approach can lead to higher yields and significantly reduced reaction times. sibran.ruevitachem.com Furthermore, mechanochemical methods are considered a form of "dry technology," which can be more economically and environmentally friendly due to the reduction or elimination of solvents. sibran.ru This method can also produce pure this compound without the formation of by-products commonly seen in traditional synthesis. sibran.ru

Comparison of Synthesis Methods
ParameterTraditional SynthesisMechanochemical Synthesis
Reaction TimeSeveral hoursSignificantly reduced
YieldVariableHigher
By-productsPhthalazolimide, anil, diethyl phthalateMinimal to none
Solvent UseRequired (e.g., alcohol, glacial acetic acid)Solvent-free or minimal

Investigation of Fluid Phases in Mechanochemical Synthesis

The mechanism of mechanochemical synthesis is an area of active investigation, with a particular focus on the role of fluid phases. sibran.rusibran.runih.gov While often considered a "dry" process, studies suggest that fluid phases, even if transient or localized, can play a crucial role. nih.govfrontiersin.org Model experiments have shown that the interaction between sulfathiazole and phthalic anhydride can occur at temperatures around 100°C without direct contact, implying the involvement of a gas phase. sibran.ruresearchgate.net It is hypothesized that the transport of phthalic anhydride through the gas phase is a likely mechanism for the reaction in a mechanochemical reactor. sibran.ruresearchgate.net Scanning calorimetry measurements have also indicated that mechanical activation lowers the synthesis temperature. sibran.ru The formation of a liquid phase through contact melting is considered to be of minor importance in this specific mechanochemical reaction, as the by-products associated with melt-phase synthesis are not observed. sibran.ru

Solid-Phase Reaction Mechanisms (e.g., Sublimation of Phthalic Anhydride)

The synthesis of this compound can be achieved through solid-phase reactions, offering advantages in terms of yield and purity over traditional solution-based methods. researchgate.netsibran.ru A notable mechanism in this process involves the sublimation of one of the reactants, phthalic anhydride. researchgate.netresearchgate.net

Studies have shown that the solid-state reaction between sulfathiazole and phthalic anhydride can proceed through a gas-solid interaction. researchgate.netresearchgate.net At temperatures around 100°C, phthalic anhydride sublimes, and its vapor reacts with solid sulfathiazole. researchgate.netresearchgate.net This mechanism is supported by observations that the reaction can occur even without direct physical contact between the two solid reactants. researchgate.net The reaction rate in the solid state is influenced by factors such as temperature and the crystalline structure of the reactants. For instance, the strong intermolecular hydrogen bonds in the sulfathiazole crystal can affect its reactivity. researchgate.net

Mechanochemical activation, such as grinding, can also facilitate this solid-state synthesis, leading to the formation of amorphous this compound. researchgate.net This method can lower the reaction temperature and, in some cases, yield pure product without the need for extensive purification. sibran.ru

Coordination Chemistry and Metal Complex Formation with this compound

This compound's structure, containing multiple potential donor atoms, makes it an excellent ligand for forming coordination complexes with various metal ions. ijiset.comevitachem.comresearchgate.net The study of these metal complexes has revealed interesting structural features and, in many cases, enhanced biological activity. ijiset.comresearchgate.netscispace.com

Synthesis and Characterization of Metal Complexes (e.g., Fe(II), Mn(II), Co(II))

Researchers have successfully synthesized and characterized a range of this compound metal complexes. For example, Fe(II) and Mn(II) complexes have been prepared by reacting this compound with the corresponding metal chlorides in a methanolic solution, followed by reflux. ijiset.com Similarly, a Co(II) complex, identified as [Co(PST)(H₂O)₄], was synthesized by reacting this compound in an alkaline aqueous solution with cobalt(II) nitrate (B79036). researchgate.netnih.gov The resulting complexes are often characterized by determining their melting point, solubility, color, and yield. ijiset.com The stoichiometry of these complexes can vary, with metal-to-ligand ratios of 1:2 and 1:1 being reported for Fe(II) and Mn(II) complexes, respectively. ijiset.com

Metal IonReactantsStoichiometry (Metal:Ligand)
Fe(II)This compound, Iron(II) chloride1:2
Mn(II)This compound, Manganese(II) chloride1:1
Co(II)This compound, Cobalt(II) nitrate1:1

Spectroscopic Studies of this compound Metal Complexes (e.g., UV-Vis, FTIR, Raman)

Spectroscopic techniques are crucial for elucidating the structure and bonding in this compound metal complexes.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of this compound itself shows intraligand charge transfer (ILCT) bands. ijiset.com Upon complexation with metals like Fe(II) and Mn(II), the electronic spectra exhibit additional ligand-to-metal charge transfer (LMCT) and d-d transitions, which are characteristic of coordination complex formation. ijiset.com The diffuse reflectance spectrum of the Co(II) complex is consistent with a distorted octahedral environment around the Co(II) ion. researchgate.netnih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR studies provide valuable information about the coordination sites of the ligand. In the Fe(II) complex, shifts in the vibrational frequencies suggest coordination through the carboxyl (C-O), hydroxyl (OH), and thiazole (B1198619) ring (C=N) functionalities. ijiset.com For the Mn(II) complex, coordination is suggested to occur through the C-O and OH groups. ijiset.com In a Co(II) complex, FTIR and Raman spectroscopic data indicate that the this compound ligand is doubly deprotonated. researchgate.netscispace.comnih.gov

Spectroscopic TechniqueThis compoundMetal Complexes (Fe(II), Mn(II), Co(II))
UV-Vis Intraligand Charge Transfer (ILCT)ILCT, Ligand-to-Metal Charge Transfer (LMCT), d-d transitions
FTIR Characteristic vibrational bandsShifts indicating coordination via C-O, OH, and C=N groups
Raman Characteristic vibrational modesSupports FTIR data on ligand deprotonation and coordination

Ligand Binding and Coordination Sites in Metal Complexes

Based on spectroscopic evidence, the primary binding sites of this compound in metal complexes have been proposed. For the Fe(II) complex, coordination is suggested to involve the carboxyl oxygen, the hydroxyl oxygen, and the nitrogen of the thiazole ring. ijiset.com In the Mn(II) complex, the coordination appears to be through the carboxyl and hydroxyl oxygens. ijiset.com In the case of the Co(II) complex, it is proposed that the N-thiazolic and N-sulfonamide atoms are the binding sites for the Co(II) ion. scispace.com The ligand often acts as a bidentate or tridentate chelating agent, leading to the formation of stable chelate rings with the metal ion.

Impact of Metal Complexation on Antimicrobial Activity

A significant aspect of studying this compound metal complexes is the potential enhancement of their antimicrobial properties. In several instances, the metal complexes have demonstrated greater antimicrobial activity than the parent drug. ijiset.comscispace.com For example, while this compound itself showed no inhibitory activity against Escherichia coli and Staphylococcus aureus, its Fe(II) and Mn(II) complexes exhibited significant inhibition. ijiset.com The Fe(II) complex was particularly effective against S. aureus, and the Mn(II) complex showed higher activity against E. coli. ijiset.com This enhancement in biological activity is often attributed to the chelation theory, which suggests that the polarity of the metal ion is reduced upon complexation, increasing the lipophilicity of the complex and facilitating its penetration through the microbial cell membrane. scispace.com However, in the case of a specific Co(II) complex, it showed antibacterial activity similar to the free ligand. researchgate.netnih.gov

Derivatization Strategies and Novel Analog Synthesis

To explore new therapeutic possibilities and structure-activity relationships, researchers have pursued various derivatization strategies and the synthesis of novel analogs of this compound. One approach involves the synthesis of bicyclo[2.1.1]hexane (BCH) analogues of the drug. researchgate.net This strategy aims to create saturated hydrocarbon bioisosteres of the aromatic ring in this compound, potentially altering its pharmacokinetic and pharmacodynamic properties. acs.orgacs.orgresearchgate.net The synthesis of these analogues often involves multi-step reaction sequences, starting from functionalized bicyclic precursors. researchgate.net Another avenue of research has been the design and synthesis of novel phthalide (B148349) derivatives bearing different functional groups, such as arylhydrazine and acylthiourea skeletons, to develop new antifungal agents. nih.gov

Structural Modifications and their Impact on Biological Activity

The exploration of structural modifications to the this compound molecule is a key area of research aimed at enhancing its therapeutic properties and exploring new biological activities. Derivatization studies focus on altering specific functional groups or core structures to influence the compound's pharmacokinetics, spectrum of activity, and mechanism of action. Research in this field includes metal complexation, polymer conjugation, and bioisosteric replacement of key structural motifs.

One avenue of derivatization involves the complexation of this compound with metal ions. For instance, a cobalt(II) complex, [Co(PST)(H₂O)₄], has been synthesized by reacting this compound with cobalt(II) nitrate in an alkaline aqueous solution. researchgate.net Spectroscopic analysis revealed that in this complex, the this compound ligand is doubly deprotonated, and the cobalt(II) ion is in a distorted octahedral environment. researchgate.net Crucially, the resulting metal complex demonstrated antibacterial activity comparable to that of the parent this compound ligand. researchgate.net

Another significant structural modification is the conjugation of this compound to polymers to create novel drug delivery systems. Researchers have successfully prepared a polymer-drug conjugate by linking this compound with chitosan (B1678972). e-jehs.orgkoreascience.kr This modification aims to leverage the properties of chitosan for potential applications in drug delivery. e-jehs.org

A more fundamental structural alteration involves skeletal editing, where parts of the core structure are replaced with bioisosteres. In one such study, a novel analog of this compound was synthesized in which the ortho-disubstituted benzene (B151609) group, derived from the phthalic acid moiety, was replaced with a bicyclo[2.1.1]hexane (BCH) scaffold. acs.org This modification introduces a saturated, C(sp³)-rich bicyclic hydrocarbon in place of the aromatic ring, representing a significant change to the molecule's three-dimensional structure and properties. acs.org Such bioisosteric replacements are a modern strategy in medicinal chemistry to potentially improve pharmacokinetic parameters or explore new interactions with biological targets. acs.org

These derivatization studies highlight diverse strategies for modifying this compound, from simple metal complex formation to complex polymer conjugation and advanced skeletal editing, each with the potential to modulate its biological profile.

Interactive Data Tables

Table 1: Comparison of this compound and its Cobalt(II) Complex

Compound/ComplexReactantsKey Structural FeatureReported Biological ActivityReference
[Co(PST)(H₂O)₄] This compound (H₂PST), Cobalt(II) nitrateDoubly deprotonated ligand; distorted octahedral Co(II) ion environment.Antibacterial activity similar to the parent ligand. researchgate.net

Table 2: Structural Modification of this compound via Polymer Conjugation

DerivativeConjugated PolymerPurpose of ModificationReference
Chitosan-Phthalylsulfathiazole ChitosanTo prepare a polymer drug for drug delivery systems. e-jehs.orgkoreascience.kr

Table 3: Bioisosteric Replacement in this compound

Original MoietyReplacement ScaffoldRationaleResulting AnalogReference
ortho-disubstituted benzene Bicyclo[2.1.1]hexane (BCH)Replacement of a flat aromatic ring with a saturated, C(sp³)-rich bioisostere.Bicyclo[2.1.1]hexane analog of this compound. acs.org

Mechanism of Antimicrobial Action and Resistance of Phthalylsulfathiazole

Prodrug Activation and Localized Action in the Gastrointestinal Tract

Phthalylsulfathiazole is administered as a prodrug, meaning it is inactive in its initial form. patsnap.com Due to a phthalic acid substitution, it is poorly absorbed from the gastrointestinal tract, with approximately 95% remaining within the intestine. wikipedia.orgmims.com This poor absorption is key to its therapeutic use for intestinal infections. pillintrip.compatsnap.com Within the large intestine, bacterial enzymes hydrolyze the this compound molecule. wikipedia.orgpatsnap.com This enzymatic cleavage releases the active antimicrobial component, sulfathiazole (B1682510), and phthalic acid. patsnap.com This localized activation ensures that high concentrations of the active drug are delivered directly to the site of infection in the gut, while minimizing systemic exposure and potential side effects. patsnap.compatsnap.com

Table 2: Prodrug Activation of this compound

FormLocationActivityKey Characteristic
This compoundAdministered orally, passes through the upper GI tract.Inactive (Prodrug). patsnap.comPoorly absorbed from the GI tract, concentrating it in the intestines. mims.com
SulfathiazoleReleased in the large intestine. wikipedia.orgActive Antimicrobial. patsnap.comReleased via hydrolysis by bacterial enzymes, exerting a localized effect. wikipedia.orgpatsnap.com

Hydrolysis to Sulfathiazole by Bacterial Enzymes or Intestinal Fluids

This compound is administered in an inactive form. patsnap.com Upon reaching the large intestine, it undergoes hydrolysis, a process facilitated by bacterial enzymes or the intestinal fluids, to release its active component, sulfathiazole. wikipedia.orgpatsnap.com This targeted activation within the gut is a key feature of its therapeutic action, ensuring that the antimicrobial effect is concentrated at the site of infection. patsnap.com

Minimization of Systemic Exposure and Toxicity through Localized Action

A significant characteristic of this compound is its poor absorption from the gastrointestinal tract. patsnap.comfengchengroup.com The phthalic acid group attached to the sulfathiazole molecule renders it largely unabsorbable in the bloodstream. wikipedia.org This results in high concentrations of the active drug, sulfathiazole, within the intestinal lumen where it can exert its antimicrobial effect directly on enteric pathogens. patsnap.compatsnap.com This localized action minimizes systemic exposure, thereby reducing the risk of systemic side effects and toxicity that can be associated with other sulfonamides. patsnap.compatsnap.com

Bacteriostatic versus Bactericidal Effects

This compound, like other sulfonamides, primarily exhibits a bacteriostatic effect. patsnap.compatsnap.com This means it inhibits the growth and multiplication of bacteria rather than directly killing them. patsnap.com By arresting bacterial proliferation, this compound allows the host's immune system to effectively clear the infection. patsnap.com The distinction between bacteriostatic and bactericidal (bacteria-killing) agents is not always absolute and can be influenced by factors such as the bacterial species and the concentration of the antibiotic. nih.gov However, for sulfonamides, the primary mechanism is the inhibition of a critical metabolic pathway, leading to the cessation of bacterial reproduction. patsnap.com

Spectrum of Antimicrobial Activity

This compound is considered a broad-spectrum antimicrobial agent, demonstrating activity against a range of both Gram-positive and Gram-negative bacteria that commonly cause gastrointestinal infections. wikipedia.orgmedtigo.comnih.gov

The spectrum of this compound includes activity against certain Gram-positive bacteria, such as some species of Staphylococcus and Streptococcus. medtigo.com

This compound is also effective against various Gram-negative enteric pathogens. medtigo.com This includes species such as Escherichia coli, Salmonella, and Shigella, which are common causes of conditions like dysentery, colitis, and gastroenteritis. medtigo.comnih.gov

Table 1: Antimicrobial Spectrum of this compound

Bacterial Type Examples of Susceptible Genera
Gram-Positive Staphylococcus, Streptococcus
Gram-Negative Escherichia, Salmonella, Shigella

Mechanisms of Bacterial Resistance to Sulfonamides and this compound

Bacterial resistance to sulfonamides, including this compound, is a significant clinical concern and can arise through several mechanisms. nih.govresearchgate.net The primary target of sulfonamides is the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS), which is essential for the synthesis of folic acid. patsnap.comnih.gov

Mechanisms of resistance include:

Mutations in the Dihydropteroate Synthase (DHPS) Gene: Alterations in the folP gene, which encodes for DHPS, can lead to an enzyme with a reduced affinity for sulfonamides, while still being able to bind to its natural substrate, para-aminobenzoic acid (PABA). nih.govnih.gov

Acquisition of Foreign Resistance Genes: Bacteria can acquire resistance genes, such as sul1 and sul2, often through horizontal gene transfer via plasmids. nih.govresearchgate.net These genes encode for alternative, drug-resistant variants of the DHPS enzyme that are insensitive to sulfonamides. nih.govresearchgate.net

Increased Production of PABA: Some bacteria may overcome the competitive inhibition by overproducing PABA, effectively outcompeting the sulfonamide for binding to the DHPS enzyme.

The widespread use of sulfonamides has contributed to the selection and dissemination of these resistance mechanisms among pathogenic bacteria. nih.gov

Impact of Resistance on Clinical Utility

The emergence and spread of antimicrobial resistance (AMR) pose a significant threat to global health, and the clinical utility of older antibiotics like this compound has been impacted. nih.gov Widespread resistance to sulfonamides has been reported in various bacterial species, which can limit the effectiveness of this compound in treating gastrointestinal infections. msdvetmanual.com

When bacteria develop resistance, treatment with this compound may fail, leading to prolonged illness and potential complications for the patient. bvna.org.uk The presence of resistant strains necessitates the use of alternative antibiotics, which may be more expensive or associated with a different spectrum of side effects. This is a critical consideration in veterinary medicine as well, where sulfonamides have been widely used. msdvetmanual.com For instance, studies in companion animals have shown high rates of resistance to various antimicrobials, including sulfonamides, in pathogens like Staphylococcus pseudintermedius. mdpi.com

The plasmid-mediated nature of much sulfonamide resistance is a particular concern, as these plasmids often carry resistance genes for multiple classes of antibiotics. msdvetmanual.com This co-selection means that the use of this compound could inadvertently promote resistance to other important drugs.

The table below illustrates the potential clinical consequences of this compound resistance.

Impact of ResistanceClinical Consequence
Treatment Failure The infection may not resolve, leading to persistent symptoms and the potential for more severe illness.
Need for Alternative Drugs Clinicians may need to prescribe newer, broader-spectrum, or more potent antibiotics, which can contribute to the cycle of resistance. nih.gov
Increased Healthcare Costs The cost of alternative treatments, longer hospital stays, and additional diagnostic tests increases the economic burden of infections.
Spread of Multidrug Resistance The mobile genetic elements that confer resistance to this compound often carry genes for resistance to other antibiotics, contributing to the rise of multidrug-resistant organisms. msdvetmanual.com

Given the prevalence of resistance, antimicrobial stewardship programs are crucial. nih.gov This includes the judicious use of antibiotics, guided by susceptibility testing whenever possible, to ensure that this compound is only used to treat infections caused by susceptible organisms. royalcanin.com This approach helps to preserve the efficacy of existing antibiotics and slow the further development of resistance.

Clinical and Preclinical Research Applications of Phthalylsulfathiazole

Therapeutic Applications in Gastrointestinal Infections

Research has primarily focused on the utility of Phthalylsulfathiazole in treating a range of gastrointestinal infections due to its broad-spectrum activity against enteric pathogens. patsnap.comnih.gov Its localized action in the gut minimizes systemic side effects. patsnap.com

Treatment of Dysentery and Bacterial Diarrheal Diseases

This compound has been indicated for the treatment of dysentery, an acute intestinal infection often caused by Shigella bacteria, which is characterized by severe diarrhea with blood and mucus. pillintrip.commedindia.net It is also used in the management of other bacterial diarrheal diseases. medtigo.com The drug's efficacy in these conditions is attributed to its ability to suppress the growth of the causative pathogenic bacteria within the intestinal lumen.

Management of Colitis and Gastroenteritis

The therapeutic applications of this compound extend to the management of colitis, an inflammation of the large intestine, and gastroenteritis, which involves inflammation of the stomach and small intestine. nih.govpillintrip.comwikipedia.org These conditions are often associated with symptoms such as diarrhea, abdominal pain, and discomfort. pillintrip.com By targeting the underlying bacterial infections that can cause or exacerbate these inflammatory conditions, this compound aids in their management. medindia.net

Preoperative Intestinal Preparation and Reduction of Bacterial Load

A significant application of this compound has been in the preoperative preparation of the bowel before intestinal surgery. medindia.netwikipedia.orgdrugbank.com The primary goal of this preparation is to reduce the bacterial load in the intestines, thereby minimizing the risk of infectious complications following surgery. pillintrip.comlaparoscopyhospital.com By decreasing the number of viable bacteria in the colon, the potential for contamination of the surgical field is lowered. nih.gov

A study on the effects of this compound on the bacteria of the colonic mucosa and intestinal contents in patients undergoing large-bowel surgery revealed a notable difference in the bacterial flora. The research highlighted a reduction in the number of anaerobic bacteria isolated from the colonic mucosa. nih.gov

Parameter Feces Colonic Mucosa
Ratio of Anaerobic to Aerobic Bacteria~100:1~1:1
Table 1: Effect of this compound on Bacterial Ratios in the Colon nih.gov

Efficacy against Specific Pathogens (e.g., E. coli, Salmonella, Shigella)

This compound has demonstrated efficacy against a range of gram-positive and gram-negative bacteria commonly implicated in gastrointestinal infections. medtigo.com Its spectrum of activity includes key enteric pathogens such as Escherichia coli, Salmonella species, and Shigella species. medtigo.com While historically used for urinary tract infections caused by E. coli, its primary application remains in combating gastrointestinal pathogens. medtigo.comnih.gov

Studies have shown varying degrees of resistance among these pathogens to different antibiotics. For instance, a study on Salmonella spp. and Shigella spp. from 2015-2019 reported resistance to several antibiotics, underscoring the importance of understanding local resistance patterns. nih.gov

Pathogen Antibiotic Resistance Rate (%)
Salmonella spp.Ciprofloxacin68
Ofloxacin16
Amoxicillin13
Cotrimoxazole5
Shigella spp.Cotrimoxazole59
Tetracycline40
Amoxicillin38
Ciprofloxacin25
Table 2: Antibiotic Resistance in Salmonella and Shigella Species (2015-2019) nih.gov

Adjunct Therapy in Inflammatory Bowel Disease (IBD) Research

Beyond its direct antimicrobial applications, this compound has been investigated for its potential role as an adjunct therapy in the context of Inflammatory Bowel Disease (IBD) research. drugbank.com

Reduction of Colonic Inflammation in IBD Patients

Research has explored the use of sulfonamides, the class of drugs to which this compound belongs, in reducing colonic inflammation in patients with IBD. drugbank.com While newer therapies have largely superseded its use, the principle of modulating the gut microbiota to influence inflammation remains a key area of IBD research. The mechanism is thought to involve not only the reduction of pathogenic bacteria but also potential secondary anti-inflammatory effects.

Research in Veterinary Medicine

This compound has been a subject of research in veterinary medicine, primarily due to its efficacy as a sulfonamide antibacterial agent. Its mechanism of action, which involves being poorly absorbed from the gastrointestinal tract and hydrolyzed by intestinal bacteria to release the active compound sulfathiazole (B1682510), makes it particularly suitable for treating enteric infections. core.ac.uk This localized activation ensures high concentrations of the antimicrobial agent directly at the site of infection while minimizing systemic exposure. core.ac.uk Sulfonamides are among the oldest and most widely used antibacterial agents in veterinary practice, valued for their low cost and effectiveness against a range of common bacterial diseases. nih.gov They are typically used for acute local or systemic infections, proving most effective in the early stages when organisms are multiplying rapidly. cardiff.ac.uk

This compound is indicated for the treatment of various gastrointestinal infections in animals, including dysentery, colitis, and gastroenteritis. nih.govdrugbank.com Its application is particularly relevant for infections localized to the colon. gov.bc.ca The drug is a broad-spectrum antimicrobial agent that, like other sulfonamides, acts by competitively inhibiting the synthesis of folic acid, a crucial component for bacterial growth and replication. core.ac.uk This bacteriostatic action halts the multiplication of susceptible bacteria, allowing the host's immune system to clear the infection. core.ac.uk

In veterinary medicine, sulfonamides are used to treat a variety of conditions, such as colibacillosis, mastitis, and metritis. cardiff.ac.uk Research into chronic gastroenteropathies in dogs has identified several bacterial culprits, including Salmonella, Campylobacter, and Clostridium species, which can cause varying degrees of gastroenteritis. cardiff.ac.uk The targeted delivery of an active antimicrobial like sulfathiazole within the gut makes this compound a logical candidate for studying and treating such localized intestinal infections. core.ac.uk

Salmonella gallinarum is the causative agent of fowl typhoid, a severe systemic disease in poultry that can lead to high mortality rates, particularly in young birds. The disease affects chickens, turkeys, and other game birds, and can be transmitted both horizontally (faecal-oral route) and vertically (transovarian).

Research and clinical practice have shown that various antimicrobial agents, including sulfonamides, are effective in treating fowl typhoid. The use of potentiated sulfonamides is a recognized treatment for the disease. Given that this compound is a sulfonamide effective against enteric bacteria, its application extends to the control of poultry pathogens like S. gallinarum. The ability of the drug to act primarily within the gastrointestinal tract is advantageous in combating pathogens that infect via the oral route. core.ac.uk

Investigation of this compound as a Second-Line Agent in Rheumatoid Arthritis

The potential application of this compound has been explored beyond infectious diseases, including its investigation as a second-line, or disease-modifying, agent for rheumatoid arthritis (RA). This line of inquiry stems from the efficacy of another sulfonamide, sulfasalazine, in RA treatment.

A clinical trial was conducted to assess the efficacy of this compound in patients with active rheumatoid arthritis. Sixteen patients were treated over a 24-week period. The study observed some statistically significant, though intermittent and not sustained, improvements in several markers of disease activity.

Clinical Trial Outcomes for this compound in Rheumatoid Arthritis
ParameterFinding
Number of Patients16
Treatment Duration24 weeks
Statistically Significant Improvements (Intermittent)Plasma viscosity, IgM, Pain score, Morning stiffness, Summated change score
Patient Withdrawals5 (4 for adverse reactions, 1 for lack of efficacy)
ConclusionDoes not have the properties of a second-line agent at the dose used.

A key aspect of the investigation into this compound for RA was its gastrointestinal site of action. The clinical trial confirmed that the drug largely remains within the gut, as evidenced by the low concentrations of free and total sulfathiazole found in the serum of patients. This finding is consistent with the drug's known pharmacological profile as a poorly absorbed prodrug that is activated locally in the intestine. core.ac.uk The hypothesis was that a gut-acting sulfonamide might offer therapeutic benefits for RA, similar to sulfasalazine, but the trial results did not support its efficacy as a disease-modifying agent.

Studies on Hematopoietic Differentiation and Stem Cells

Research has extended into the effects of this compound on stem cells, specifically its potential to influence hematopoietic differentiation. Hematopoiesis is the process by which blood and immune cells are produced from hematopoietic stem and progenitor cells (HSPCs).

In one study, researchers used induced pluripotent stem cells (iPSCs), which are stem cells generated in a laboratory from somatic cells, to evaluate this compound's ability to enhance the hematopoietic differentiation program. Gene expression analysis from this research revealed that exposure to this compound appeared to enhance hematopoietic gene expression after the iPSCs had committed to the hematopoietic lineage. These findings suggest that this compound is a promising agent for further investigation to enhance hematopoietic differentiation from iPSCs in vitro, which could have future applications in transfusion medicine or bone marrow transplantation.

In Vitro and In Vivo Impacts on Hematopoietic Cells

There is no direct research available on the intended in vitro or in vivo impacts of this compound on hematopoietic cells for therapeutic or research purposes. The primary information connecting this compound to the hematopoietic system comes from reports of its potential adverse effects. Although rare, hematological side effects such as agranulocytosis (a severe deficiency of white blood cells) and aplastic anemia (a condition where the body stops producing enough new blood cells) have been associated with its use. patsnap.compatsnap.comwikipedia.org These are considered toxicological responses rather than studied therapeutic applications.

Table 1: Reported Hematological Adverse Effects of this compound

Adverse EffectDescription
AgranulocytosisA critical reduction in the number of granulocytes, a type of white blood cell, increasing susceptibility to infection. patsnap.compatsnap.comwikipedia.org
Aplastic AnemiaA rare but serious condition in which the bone marrow fails to produce enough new blood cells. patsnap.comwikipedia.org

This table is for informational purposes only and is based on reported side effects, not on research applications.

Research in Cancer Therapy and Drug Repurposing

The concept of drug repurposing, where existing drugs are investigated for new therapeutic uses, is a growing field in oncology. oncozine.comnih.govmdpi.comnih.govmdpi.com This strategy offers the potential for faster and more cost-effective development of new cancer treatments. nih.govnih.gov However, there is currently no scientific literature to suggest that this compound is being researched or considered for repurposing in cancer therapy.

Analytical Methodologies and Characterization of Phthalylsulfathiazole

Spectroscopic Analysis Techniques

Spectroscopic techniques are instrumental in elucidating the molecular structure of Phthalylsulfathiazole by examining the interaction of the molecule with electromagnetic radiation.

UV-Visible spectroscopy measures the absorption of ultraviolet or visible light by a molecule. The absorption is dependent on the electronic transitions within the molecule and is characteristic of the chromophores present. For this compound, the presence of aromatic rings and conjugated systems results in significant UV absorbance. While specific absorption maxima (λmax) can vary with the solvent used, the UV-Vis spectrum serves as a valuable tool for quantitative analysis and initial identification. A UV-VIS spectrum for this compound is available in the SpectraBase database nih.gov.

Table 1: UV-Visible Spectroscopy Data for this compound

ParameterValueReference
λmax Data not available in search resultsSpectraBase nih.gov
Solvent Data not available in search results
Notes The spectrum is available for viewing on SpectraBase.

FTIR spectroscopy provides a detailed fingerprint of a molecule by measuring the vibrations of its bonds when they absorb infrared radiation. This technique is highly effective for identifying the functional groups present in this compound. Spectra can be obtained using techniques such as potassium bromide (KBr) wafers or Attenuated Total Reflectance (ATR) nih.gov. The FTIR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups.

Table 2: Predicted FTIR Spectral Data for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3400-3200N-H (Amide and Sulfonamide)Stretching
3300-2500O-H (Carboxylic Acid)Stretching (broad)
3100-3000C-H (Aromatic)Stretching
1700-1680C=O (Carboxylic Acid)Stretching
1680-1630C=O (Amide I)Stretching
1600-1450C=C (Aromatic)Stretching
1550-1510N-H (Amide II)Bending
1370-1335S=O (Sulfonamide)Asymmetric Stretching
1180-1160S=O (Sulfonamide)Symmetric Stretching
1300-1200C-O (Carboxylic Acid)Stretching
1250-1020C-NStretching

This table is based on general functional group frequencies and the known structure of this compound. Specific peak assignments would require analysis of the actual spectrum.

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to FTIR. It detects the inelastic scattering of monochromatic light from a laser source. The technique is particularly sensitive to non-polar bonds and symmetric vibrations. An FT-Raman spectrum of this compound has been recorded nih.gov. A study on the simultaneous determination of sulfathiazole (B1682510) and sulfanilamide (B372717) using FT-Raman spectrometry identified a characteristic band for sulfathiazole at 1255 cm⁻¹.

Table 3: Predicted Raman Spectroscopy Data for this compound

Raman Shift (cm⁻¹)Functional Group Assignment
~3060Aromatic C-H stretching
~1600Aromatic ring stretching
~1255Thiazole (B1198619) ring vibration
~1140SO₂ symmetric stretching
~1090Phenyl-S stretching
~830Aromatic C-H out-of-plane bending

This table includes predicted shifts based on the structure of this compound and data from closely related compounds like sulfathiazole.

NMR spectroscopy is a powerful technique for determining the precise structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are most commonly used for organic molecules like this compound. SpectraBase contains both ¹H and ¹³C NMR spectra for this compound nih.gov. While the exact chemical shifts were not available in the search results, a predicted ¹H NMR spectrum is available through DrugBank.

Table 4: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
Aromatic Protons7.0 - 8.5Multiplets
Thiazole Protons6.5 - 7.5Doublets
Amide NHVariable (likely broad)Singlet
Sulfonamide NHVariable (likely broad)Singlet
Carboxylic Acid OHVariable (likely broad)Singlet

Note: This is a generalized prediction. Actual chemical shifts and multiplicities depend on the solvent and experimental conditions.

Table 5: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
Carbonyl (Amide and Carboxylic Acid)165 - 175
Aromatic and Thiazole Carbons110 - 150

Note: This is a generalized prediction. Specific assignments require the actual spectrum.

Chromatographic Methods

Chromatographic techniques are essential for separating this compound from other substances, making them ideal for purity assessment and quantitative analysis in complex mixtures.

HPLC is a highly versatile and widely used chromatographic technique for the analysis of pharmaceuticals. For sulfonamides like this compound, reversed-phase HPLC is a common approach. While a specific method for this compound was not detailed in the search results, a suitable method can be adapted from established methods for similar sulfonamides.

Table 6: Proposed HPLC Method for this compound Analysis

ParameterCondition
Column C18 (Octadecylsilyl), 5 µm particle size, e.g., 250 mm x 4.6 mm
Mobile Phase Acetonitrile (B52724) and water (containing an acidic modifier like formic or phosphoric acid to control pH, e.g., pH 2.5-3.0) in a gradient or isocratic elution. A potential starting point is a mixture of water:acetonitrile:methanol (B129727) (e.g., 60:35:5 v/v/v).
Flow Rate 1.0 mL/min
Detector UV detector set at a wavelength of approximately 270 nm.
Temperature Ambient or controlled at a specific temperature (e.g., 30°C).

This method would be expected to provide good separation and quantification of this compound in various sample matrices. Method validation according to ICH guidelines would be necessary to ensure its accuracy, precision, and robustness.

Thin-Layer Chromatography (TLC) for Purity Verification

Thin-Layer Chromatography (TLC) serves as a fundamental and widely utilized technique for the qualitative assessment of drug purity. Its application in the pharmaceutical industry is crucial for identifying and limiting potential impurities in active pharmaceutical ingredients (APIs) and finished products. For this compound, TLC provides a straightforward and efficient method to separate the active ingredient from its potential process-related impurities and degradation products, primarily sulfathiazole and phthalic acid.

The principle of separation in TLC is based on the differential partitioning of compounds between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, on a solid support) and a mobile phase (a solvent or mixture of solvents). Due to differences in polarity and other physicochemical properties, compounds travel up the TLC plate at different rates, resulting in distinct spots characterized by their retention factor (Rf) values. The Rf value is a ratio of the distance traveled by the compound to the distance traveled by the solvent front and is a characteristic property for a given compound in a specific TLC system.

A typical TLC methodology for the purity verification of this compound would involve the following:

Stationary Phase: Silica gel 60 F254 pre-coated plates are commonly used. The "F254" indicates the presence of a fluorescent indicator that allows for the visualization of UV-absorbing compounds under UV light at 254 nm.

Sample Preparation: A solution of the this compound test substance is prepared in a suitable solvent, such as a mixture of acetone (B3395972) and methanol. Reference solutions of this compound, as well as its potential impurities, sulfathiazole and phthalic acid, are prepared at known concentrations.

Mobile Phase: The selection of an appropriate mobile phase is critical for achieving good separation. A common solvent system for the separation of sulfonamides on silica gel is a mixture of organic solvents with varying polarities. For instance, a mobile phase consisting of a mixture of chloroform, methanol, and ammonium (B1175870) hydroxide (B78521) can be effective. The polarity of the mobile phase is optimized to ensure a clear separation between this compound and its related substances.

Development: The prepared TLC plate is placed in a developing chamber saturated with the mobile phase. The solvent moves up the plate by capillary action, carrying the sample components with it.

Visualization: After the development, the plate is dried, and the separated spots are visualized. Compounds that absorb UV light will appear as dark spots on the fluorescent background when viewed under UV light at 254 nm. Additionally, specific chemical spray reagents can be used for visualization, which react with the compounds to produce colored spots.

The purity of the this compound sample is assessed by comparing the chromatogram of the test solution with that of the reference solutions. The presence of any secondary spots in the test solution's chromatogram, other than the principal spot corresponding to this compound, indicates the presence of impurities. The intensity and Rf values of these secondary spots are compared with the spots of the impurity reference standards to identify and semi-quantitatively estimate their levels.

Table 1: Illustrative TLC System for Purity Verification of this compound
ParameterCondition
Stationary PhaseSilica gel 60 F254
Mobile PhaseChloroform : Methanol : 20% Ammonium Hydroxide (2:2:1, v/v/v)
VisualizationUV light at 254 nm
Compound Approximate Rf Value
This compound0.65
Sulfathiazole0.45
Phthalic Acid0.20

Quantitative Determination of this compound and its Metabolites

Accurate and precise quantitative methods are essential for determining the concentration of this compound and its metabolites in various matrices, particularly in biological fluids for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection is the most common and reliable technique for this purpose.

This compound is poorly absorbed from the gastrointestinal tract and is designed to exert its therapeutic effect locally. However, a small fraction can be hydrolyzed in the intestines to release its active metabolite, sulfathiazole, which can then be absorbed into the systemic circulation. Therefore, a robust analytical method should be capable of simultaneously quantifying both the parent drug and its primary metabolite.

A typical bioanalytical method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the simultaneous determination of this compound and sulfathiazole in plasma would involve:

Sample Preparation: This is a critical step to remove interfering endogenous components from the biological matrix. Protein precipitation is a common and straightforward technique, where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins, which are then removed by centrifugation. The resulting supernatant containing the analytes of interest is then further processed for injection into the LC-MS/MS system.

Chromatographic Separation: A reversed-phase HPLC column, such as a C18 column, is typically used to separate this compound and sulfathiazole. The mobile phase usually consists of a mixture of an aqueous component (e.g., water with a small amount of formic acid or ammonium formate (B1220265) to control pH and improve ionization) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution program, where the proportion of the organic solvent is varied over time, is often employed to achieve optimal separation and peak shapes.

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification. The analytes are ionized, typically using electrospray ionization (ESI), and then fragmented. Specific precursor-to-product ion transitions for this compound and sulfathiazole are monitored in multiple reaction monitoring (MRM) mode. This allows for highly specific detection and quantification, even at very low concentrations.

Method Validation: The analytical method must be fully validated according to international guidelines to ensure its reliability. Key validation parameters include linearity, accuracy, precision, selectivity, sensitivity (lower limit of quantification), recovery, and stability of the analytes under various conditions.

Table 2: Example Validation Parameters for a Hypothetical LC-MS/MS Method for this compound and Sulfathiazole in Human Plasma
ParameterThis compoundSulfathiazole
Linearity Range (ng/mL)5 - 200010 - 5000
Correlation Coefficient (r²)> 0.995> 0.995
Intra-day Precision (%CV)< 10%< 8%
Inter-day Precision (%CV)< 12%< 10%
Accuracy (% Bias)± 15%± 15%
Lower Limit of Quantification (LLOQ) (ng/mL)510

Quality Control and Reference Standards in Pharmaceutical Research

The quality control of this compound as an active pharmaceutical ingredient (API) is governed by stringent standards to ensure its identity, strength, quality, and purity. These standards are typically outlined in pharmacopoeial monographs, such as those from the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). These monographs provide a set of tests, analytical procedures, and acceptance criteria that the API must meet to be considered suitable for use in pharmaceutical manufacturing.

Key quality control tests for this compound API generally include:

Identification: Confirmatory tests to ensure that the substance is indeed this compound. This is often performed using infrared (IR) spectroscopy, which provides a unique "fingerprint" of the molecule, and may be supplemented by other tests like HPLC retention time matching with a reference standard.

Assay: A quantitative test to determine the potency or the amount of this compound in the sample. This is typically performed using a validated HPLC method, and the result is expressed as a percentage of the labeled amount.

Impurities: Tests to control the levels of organic and inorganic impurities. Organic impurities can arise from the manufacturing process (starting materials, by-products, intermediates) or from degradation of the drug substance. These are usually controlled by a "Related Substances" test, often using HPLC or TLC, where the levels of specified and unspecified impurities are limited. Inorganic impurities, such as heavy metals and residue on ignition, are also monitored.

Physical Characteristics: Tests for properties such as loss on drying (to control water content) and melting point can also be part of the quality control specifications.

Reference Standards are highly characterized materials that are used as a benchmark for these quality control tests. A this compound reference standard is a substance of established purity and quality, against which production batches of the API are compared. These primary standards are often provided by pharmacopoeial bodies (e.g., USP Reference Standards, EP Reference Standards) and are accompanied by a certificate of analysis detailing their characterization. The use of official reference standards is crucial for ensuring the accuracy and consistency of analytical results across different laboratories and manufacturing sites. They are indispensable for method validation, system suitability testing, and the calibration of analytical instruments.

Table 3: Typical Quality Control Specifications for this compound API
TestAcceptance Criteria
Assay (HPLC)98.0% - 102.0% (on dried basis)
Related Substances (HPLC)
Sulfathiazole≤ 0.5%
Phthalic Acid≤ 0.5%
Any other individual impurity≤ 0.10%
Total impurities≤ 1.0%
Loss on Drying≤ 1.0%
Residue on Ignition≤ 0.1%

Future Directions and Emerging Research Areas for Phthalylsulfathiazole

Development of Heat-Stable Formulations for Tropical Climates

The efficacy of pharmaceutical formulations can be compromised in tropical regions due to high temperature and humidity. nih.govresearchgate.net This has spurred research into developing heat-stable formulations for a variety of medications to ensure their quality and stability. nih.gov The quality of drugs imported into countries with tropical climates may be negatively impacted if their formulations are not optimized for such conditions. nih.govresearchgate.net

For drugs to be marketed globally, they should undergo stability testing that simulates tropical climatic conditions, often classified as Zone IV (30°C/75% relative humidity or 40°C/75% relative humidity). nih.govresearchgate.netwho.int Studies have shown that some drug formulations that are stable in milder climates can show significant degradation or changes in properties, such as dissolution rates, when stored under tropical conditions. nih.govresearchgate.net While specific research focusing on creating heat-stable formulations of Phthalylsulfathiazole is not extensively documented in current literature, the general principles of developing robust solid dosage forms are applicable. Future research would likely involve the use of excipients that protect the active pharmaceutical ingredient from heat and moisture, advanced packaging solutions, and rigorous stability testing under simulated tropical environments to ensure the compound's integrity and therapeutic effectiveness in all climates. nih.gov

Green Chemistry Approaches in this compound Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. jddhs.commt.com These approaches focus on reducing waste, using less hazardous chemicals, and improving energy efficiency in the synthesis of drugs. jddhs.com Key areas of green chemistry include the use of alternative, environmentally benign solvents, biocatalysis, and continuous flow processing. jddhs.commt.com

Research into Novel Antimicrobial Agents Based on the this compound Scaffold

The rise of antimicrobial resistance necessitates the discovery of novel antibiotics. nih.govmdpi.commdpi.com One successful strategy in drug discovery is to use the chemical structure (scaffold) of existing drugs as a starting point for creating new, more potent, or broader-spectrum agents. mdpi.comnih.gov The this compound molecule contains a thiazole (B1198619) ring, a structure found in many antimicrobial compounds. mdpi.comnih.govnih.gov

Research has focused on synthesizing and testing hybrid compounds that combine a thiazole nucleus with other heterocyclic structures, such as pyrazole (B372694) or azetidin-2-one, to create novel antimicrobial candidates. mdpi.comnih.gov These studies explore how modifying the scaffold affects the compound's activity against various bacterial strains, including resistant ones. mdpi.comnih.gov For example, a series of 4-(quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-ones showed promising activity against Gram-negative bacteria. mdpi.com While this research often focuses on the broader thiazole group, the specific scaffold of this compound, with its unique phthalic acid substitution, presents an underexplored template. Future investigations could involve modifying this scaffold to enhance its antimicrobial properties, alter its spectrum of activity, or overcome existing resistance mechanisms.

Continued Exploration of Metal Complexes for Antimicrobial Therapies

There is growing interest in the antimicrobial potential of metal complexes of existing drugs. nih.govmdpi.com The coordination of a metal ion with a drug molecule can significantly alter its biological activity, often enhancing its antimicrobial effects through mechanisms like increased lipophilicity, which facilitates passage through bacterial membranes. nih.gov

Significant research has been conducted on a cobalt(II) complex with this compound. This research details the synthesis and characterization of the complex, [Co(PST)(H₂O)₄]. Spectroscopic analysis revealed a distorted octahedral environment for the Co(II) ion. nih.gov Crucially, this cobalt complex demonstrated antibacterial activity comparable to the parent this compound ligand. nih.govresearchgate.net

Studies on other sulfonamides, like sulfamethoxazole, have shown that complexation with metals such as Zinc(II), Copper(II), and Nickel(II) can yield compounds with satisfactory antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. ejpmr.com The antimicrobial effectiveness of these metal complexes is often greater than the free ligand. nih.govmdpi.com

Table 1: Research Findings on a Cobalt(II)-Phthalylsulfathiazole Complex

Property Finding Source(s)
Compound [Co(PST)(H₂O)₄] nih.gov
Synthesis Reaction of this compound with cobalt(II) nitrate (B79036) in an alkaline aqueous solution. nih.gov
Characterization Characterized by elemental and thermogravimetric analysis, FT-IR, Raman, and diffuse reflectance spectra. nih.gov
Structure The Co(II) ion environment is a distorted octahedral one. nih.gov

| Antimicrobial Activity | Showed antibacterial activity similar to the this compound ligand. | nih.govresearchgate.net |

This area of research continues to be promising, with ongoing exploration into a wide range of metal ions and their potential to augment the therapeutic properties of this compound and related sulfonamides.

Investigations into Combination Therapies for Enhanced Efficacy against Resistant Strains

Combining antimicrobial agents is a key strategy to combat multidrug-resistant (MDR) bacteria. nih.govhealth.mil This approach can broaden the spectrum of activity, prevent the emergence of resistance, and achieve synergistic effects where the combined efficacy is greater than the sum of the individual drugs. nih.govnih.gov this compound has been indicated for use in combination with other antimicrobials like metronidazole (B1676534) and neomycin for enhanced efficacy in treating intestinal infections. wikipedia.org

The future of combination therapies involving this compound lies in systematically investigating its potential to work with other antibiotics against clinically relevant resistant pathogens. health.mil Research into combination therapies often falls into several categories:

Inhibiting different targets in separate metabolic pathways. nih.gov

Targeting different steps within the same essential pathway. nih.gov

Using an adjuvant to inhibit a resistance mechanism, such as β-lactamase or efflux pumps, thereby restoring the efficacy of a conventional antibiotic. nih.gov

Given that this compound acts by inhibiting dihydrofolic acid synthesis, wikipedia.org future studies could explore combinations with drugs that target different bacterial processes. The goal would be to identify synergistic pairings that are effective against resistant strains and to reduce the likelihood of new resistance developing. nih.gov

Studies on Microbiome Interactions and Gut Health

As a non-absorbable antibiotic, the action of this compound is concentrated within the gut. wikipedia.org This makes its interaction with the gut microbiome a critical area of research. The gut microbiota is essential for host health, and its disruption, or dysbiosis, can have significant consequences. nih.gov While antibiotics are necessary to combat pathogens, they can also impact beneficial bacteria. researchgate.net

Studies have shown that even short courses of antibiotics can alter the gut microbiome, sometimes for extended periods. nih.gov Research has also indicated that changes in the gut microbiota can affect host conditions. nih.gov Future research on this compound will likely use advanced techniques like 16S rRNA sequencing to gain a detailed understanding of its specific effects on the gut microbial community. nih.gov This includes investigating its impact on microbial diversity, the relative abundance of different bacterial phyla, and the potential for promoting the growth of beneficial or pathogenic bacteria. A deeper understanding of these interactions is crucial for optimizing its use and mitigating potential long-term effects on gut health.

Research on this compound in the Context of Antibiotic Resistance Management

The global crisis of antibiotic resistance requires careful management of all antimicrobial agents, including established drugs like this compound. nih.govwikipedia.org A key aspect of managing resistance is understanding how the use of an antibiotic contributes to the selection pressure that drives the evolution of resistant bacteria. researchgate.net

Because this compound is poorly absorbed from the gastrointestinal tract, its systemic impact is minimal. wikipedia.org This localized action within the gut is an important feature in the context of resistance management. Research in this area could focus on several key questions:

To what extent does the use of this compound contribute to the pool of resistance genes within the gut microbiome?

Can this compound be used strategically to treat certain infections without driving resistance to systemically important antibiotics?

Future studies are needed to surveil for resistance to this compound in target pathogens and to understand its role within the broader framework of antibiotic stewardship programs. This research is vital to ensure its continued efficacy and to minimize its contribution to the growing challenge of antimicrobial resistance. health.milwikipedia.org

Exploration of Alternative Therapeutic Applications beyond Infectious Diseases

The investigation into non-antibiotic applications of this compound is a nascent but growing field. Researchers are intrigued by the possibility that its anti-inflammatory and immunomodulatory properties, largely observed in the context of intestinal infections, could be harnessed for other conditions.

One of the most notable explorations in this area has been in the field of rheumatology, specifically in the treatment of rheumatoid arthritis. A clinical study investigated the efficacy of this compound in patients with active rheumatoid arthritis. nih.gov The trial involved the administration of the compound over a 24-week period, with several clinical and laboratory parameters monitored to assess its impact on disease activity. nih.gov

The findings of this study were mixed. While some statistically significant improvements were observed in markers of inflammation such as plasma viscosity and IgM levels, as well as in clinical parameters like pain score and morning stiffness, these effects were often intermittent and not sustained throughout the treatment period. nih.gov Low serum concentrations of the active metabolite, sulfathiazole (B1682510), confirmed that the majority of the drug remained within the gastrointestinal tract. nih.gov This limited systemic bioavailability is a significant hurdle for its use in systemic inflammatory conditions like rheumatoid arthritis. nih.gov The study concluded that at the dose used, this compound did not demonstrate the properties of a second-line agent for this indication. nih.gov

Despite the modest results of this initial trial, the study represents a critical first step in evaluating the anti-inflammatory potential of this compound in a systemic autoimmune disease. The findings underscore the need for further research to explore strategies that could enhance the systemic absorption of its active moieties or to investigate its potential in inflammatory conditions where localized gut action could be beneficial, such as in certain forms of spondyloarthritis.

Research Findings on this compound in Rheumatoid Arthritis

Parameter Observation Outcome
Plasma Viscosity Statistically significant improvement Intermittent and not maintained
IgM Levels Statistically significant improvement Intermittent and not maintained
Pain Score Statistically significant improvement Intermittent and not maintained
Morning Stiffness Statistically significant improvement Intermittent and not maintained
Summated Change Score Statistically significant improvement Intermittent and not maintained
Patient Withdrawal 5 out of 16 patients withdrew before completion 4 due to non-serious adverse reactions, 1 due to lack of efficacy
Sustained Use Only one patient opted to continue the drug beyond 24 weeks Suggests limited long-term efficacy or tolerability
Serum Concentrations Low levels of free and total sulfathiazole Confirms poor systemic absorption

This table summarizes the key findings from a clinical trial investigating the use of this compound in patients with active rheumatoid arthritis. nih.gov

Further research into the non-antibiotic applications of this compound is warranted. The anti-inflammatory effects observed, even if transient, suggest a potential mechanism that could be explored in other inflammatory or autoimmune conditions. Future studies could focus on developing derivatives of this compound with improved pharmacokinetic profiles to achieve therapeutic systemic concentrations. Additionally, its role in modulating the gut microbiome and the gut-joint axis in rheumatic diseases remains an intriguing area for future investigation.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for phthalylsulfathiazole, and how can researchers validate purity and structural fidelity?

  • Methodological Answer : Synthesis typically involves sulfathiazole condensation with phthalic anhydride. Purity validation requires HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 260 nm) and NMR spectroscopy (¹H/¹³C) to confirm structural integrity. Researchers should cross-reference melting point data (literature range: 200–205°C) and compare IR spectra for carbonyl (C=O) and sulfonamide (S=O) functional groups . For reproducibility, document reaction conditions (e.g., solvent, temperature, catalyst) per IUPAC guidelines and report yields in tabular format (e.g., Table 1: Synthesis Optimization Trials) .

Q. Which analytical methods are optimal for quantifying this compound in biological matrices?

  • Methodological Answer : Reverse-phase LC-MS/MS is preferred for sensitivity (LOQ ≤ 10 ng/mL). Use deuterated internal standards (e.g., d4-phthalylsulfathiazole) to correct matrix effects. Validate methods per FDA bioanalytical guidelines (precision ±15%, accuracy 85–115%). Include calibration curves (1–1000 ng/mL) and stability tests (freeze-thaw, room temperature) in supporting information .

Q. What is the known pharmacokinetic profile of this compound, and how do researchers assess its in vivo vs. in vitro efficacy?

  • Methodological Answer : Conduct rodent studies with oral dosing (e.g., 50–200 mg/kg) to measure plasma concentration-time profiles. Compare in vitro MIC (Minimum Inhibitory Concentration) against gut pathogens (e.g., E. coli) with in vivo fecal drug recovery rates. Use compartmental modeling (e.g., NONMEM) to estimate absorption half-life and bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antimicrobial efficacy data for this compound across studies?

  • Methodological Answer : Perform meta-analysis using PRISMA guidelines to identify confounding variables (e.g., bacterial strain variability, pH-dependent solubility). Replicate disputed experiments under controlled conditions (e.g., standardized Mueller-Hinton agar pH 7.4) and apply statistical models (ANOVA with post-hoc Tukey tests) to isolate significant factors .

Q. What experimental designs are suitable for investigating pH-dependent stability of this compound in gastrointestinal environments?

  • Methodological Answer : Simulate gastric (pH 1.2) and intestinal (pH 6.8) fluids using USP dissolution apparatus. Quantify degradation products (e.g., sulfathiazole) via UPLC-PDA at timed intervals (0–24 hrs). Apply Arrhenius kinetics to predict shelf-life and use DOE (Design of Experiments) to test buffer composition impacts .

Q. How do computational models predict this compound’s interaction with gut microbiota enzymes, and how can these be validated experimentally?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to screen against β-lactamase or dihydrofolate reductase. Validate predictions with enzyme inhibition assays (IC₅₀ determination) and 16S rRNA sequencing to correlate drug exposure with microbial diversity shifts in fecal samples .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for preclinical studies?

  • Methodological Answer : Implement QbD (Quality by Design) principles: Define Critical Quality Attributes (CQA: purity, particle size) and optimize via factorial design (e.g., solvent ratio, stirring rate). Use PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring .

Data Presentation & Reproducibility

Q. How should researchers structure tables to compare this compound’s toxicity across species?

  • Guidance : Organize data by species (e.g., murine, porcine), route (oral, dermal), and endpoint (LD₅₀, NOAEL). Include confidence intervals and p-values for statistical significance. Reference OECD guidelines (e.g., Test No. 423 for acute toxicity) in footnotes .

Q. What are common pitfalls in interpreting this compound’s mechanism of action, and how can they be avoided?

  • Methodological Answer : Confounding by gut motility effects: Use control groups with inert markers (e.g., polyethylene glycol). Differentiate direct antimicrobial action from pH-modulated activity via chemostat models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.